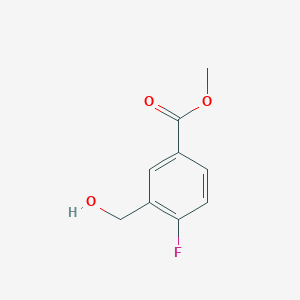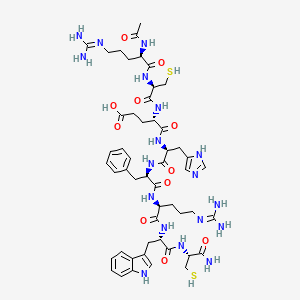![molecular formula C14H3BrO6 B3029949 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 846-20-8](/img/structure/B3029949.png)
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Overview
Description
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is a complex organic compound with the molecular formula C14H3BrO6. It is known for its unique structure, which includes a bromine atom and multiple oxygen atoms arranged in a specific configuration.
Preparation Methods
The synthesis of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone typically involves multiple steps. One common method starts with 1,4,5,8-naphthalenetetracarboxylic dianhydride. The process involves the following steps :
Sulfonation: The starting material is treated with sulfuric acid and sulfur trioxide to introduce sulfonic acid groups.
Bromination: Bromine is added to the reaction mixture at elevated temperatures (around 95°C) to introduce the bromine atom into the structure.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include bromine, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as semiconductors and polymers.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone involves its interaction with specific molecular targets. The bromine atom and the oxygen-rich structure allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone can be compared with other similar compounds, such as:
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,84,5-Dianhydride: This compound shares a similar core structure but differs in the position and number of bromine atoms.
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone: This compound has an additional bromine atom, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-bromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3BrO6/c15-7-3-6-8-4(11(16)20-13(6)18)1-2-5-9(8)10(7)14(19)21-12(5)17/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQKQYZNRQBIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C(=O)OC(=O)C4=CC(=C3C(=O)OC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846-20-8 | |
| Record name | 2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


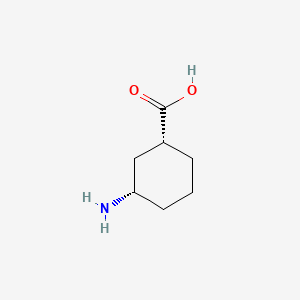
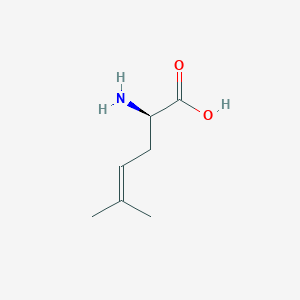
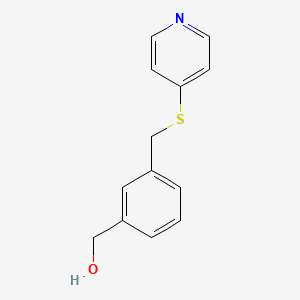
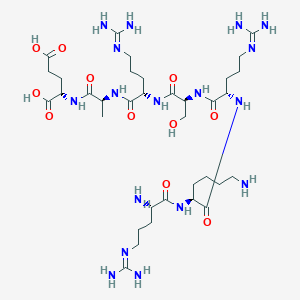
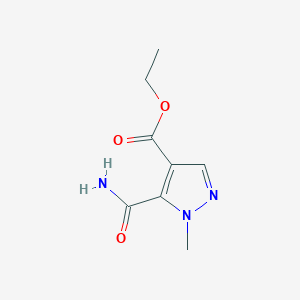
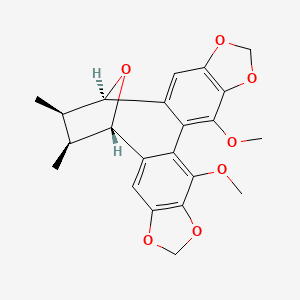
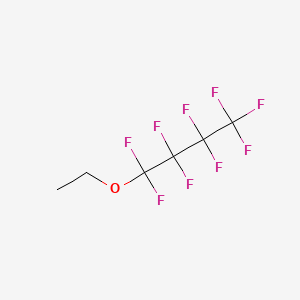
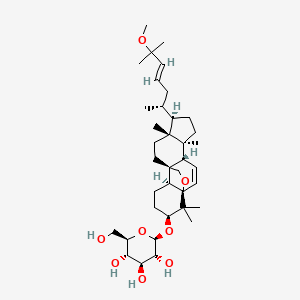
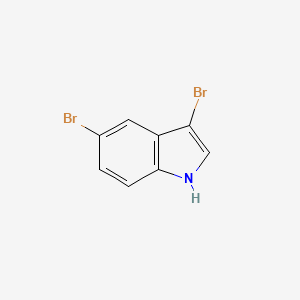
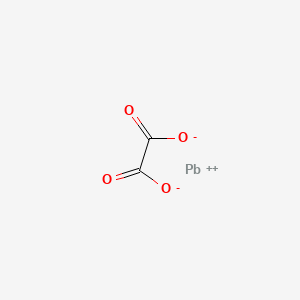
![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)
